1,6-Diaminophenazine
Overview
Description
1,6-Diaminophenazine is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of two amino groups at the 1 and 6 positions of the phenazine ring. This compound exhibits unique chemical properties that make it valuable in scientific research and industrial applications.
Scientific Research Applications
1,6-Diaminophenazine has a wide range of scientific research applications, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Diaminophenazine can be synthesized through several methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene derivatives. The reaction typically requires an oxidizing agent such as iron trichloride in acidic conditions. For example, 4,5-dihalo-1,2-diaminobenzenes can be oxidatively condensed in aqueous conditions to yield this compound .
Another method involves the condensation of 1,2-diaminobenzenes with appropriate carbon units, followed by cyclization.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidative cyclization processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The scalability of these methods makes them suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
1,6-Diaminophenazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the phenazine ring, leading to the formation of different reduced products.
Common Reagents and Conditions
Oxidation: Iron trichloride in acidic conditions is commonly used for oxidative cyclization.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the phenazine ring.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted phenazines, reduced phenazine derivatives, and oxidized phenazine compounds. These products have diverse applications in different fields.
Mechanism of Action
The mechanism of action of 1,6-diaminophenazine involves its interaction with molecular targets and pathways in biological systems. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly useful in developing antitumor agents. Additionally, this compound can generate reactive oxygen species, leading to oxidative stress and cell death in microbial and cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,3-Diaminophenazine: Another phenazine derivative with amino groups at the 2 and 3 positions.
Phenazine-1-carboxylic acid: Known for its antimicrobial properties, this compound is structurally related to 1,6-diaminophenazine but has a carboxylic acid group at the 1 position.
Uniqueness of this compound
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
phenazine-1,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-7-3-1-5-9-11(7)16-10-6-2-4-8(14)12(10)15-9/h1-6H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTKBFVVAFESPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168030 | |
Record name | 1,6-Phenazinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16582-03-9 | |
Record name | 1,6-Diaminophenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16582-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Phenazinediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016582039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Phenazinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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